8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is a xanthone derivative known for its unique chemical structure and potential biological activities. This compound is characterized by the presence of a benzoyl group at the 8th position, hydroxyl groups at the 5th and 7th positions, and two methyl groups at the 2nd position of the chromane ring. It is commonly found in the herbs of Garcinia cowa .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5,7-dihydroxy-2,2-dimethylchromane with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatographic techniques to obtain high-purity this compound .
Types of Reactions:
Oxidation: The hydroxyl groups at the 5th and 7th positions can undergo oxidation to form quinones.
Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 8-hydroxy-5,7-dihydroxy-2,2-dimethylchromane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry and as a precursor for the synthesis of other xanthone derivatives.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The biological effects of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane are primarily attributed to its ability to modulate various molecular targets and pathways. It can inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can interact with cellular signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, to exert its anti-inflammatory effects .
Comparison with Similar Compounds
- 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
- 3-Prenyl-2,4,6-trihydroxybenzophenone
- 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone
Comparison: 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane is unique due to its specific substitution pattern on the chromane ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antioxidant activity and a broader spectrum of biological effects, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-18(2)9-8-12-13(19)10-14(20)15(17(12)22-18)16(21)11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRIDQYHRTGBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=C(C=C2O)O)C(=O)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.